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Compound of Interest

Compound Name:
1-(1,4-

Diethylcyclohexyl)piperazine

Cat. No.: B13205953

Get Quote

Focus Entity: 1-(1,4-Diethylcyclohexyl)piperazine
Executive Summary
The compound 1-(1,4-Diethylcyclohexyl)piperazine represents a class of Cationic

Amphiphilic Drugs (CADs) characterized by a piperazine core attached to a lipophilic, sterically

bulky cyclohexyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry,

frequently exhibiting high affinity for Sigma Receptors (S1R/S2R), Monoamine Transporters,

and Opioid Receptors.

However, the high lipophilicity (LogP > 3) and basic nitrogen (pKa ~8-9) inherent to this

structure significantly increase the risk of Drug-Induced Phospholipidosis (DIPL)—a lysosomal

storage disorder where drugs trap phospholipids inside cells.

This guide details a dual-arm HTS strategy:

Efficacy Arm: A Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to

identify nanomolar affinity for the Sigma-1 Receptor (S1R).
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Safety Arm: A High-Content Screening (HCS) assay to quantify Phospholipidosis risk early in

the triage process.

Scientific Rationale & Mechanism
Target Rationale: The Sigma-1 Receptor
The 1-cyclohexylpiperazine pharmacophore is a classic hallmark of high-affinity S1R ligands

(e.g., PB28, PRE-084). The S1R is a chaperone protein at the Mitochondria-Associated

Endoplasmic Reticulum Membrane (MAM), regulating calcium signaling, ER stress, and

neuroprotection.

Mechanism: 1-(1,4-Diethylcyclohexyl)piperazine is predicted to bind the S1R hydrophobic

pocket via its cyclohexyl group, while the basic piperazine nitrogen forms an electrostatic

interaction with Asp126 in the receptor's binding site.

Therapeutic Relevance: Neurodegenerative diseases (ALS, Alzheimer's), Neuropathic Pain,

and Addiction.

Safety Rationale: Cationic Amphiphilic Drugs (CADs)
The "1,4-diethyl" substitution increases the lipophilicity of the cyclohexyl ring, enhancing

membrane permeability but also lysosomal trapping.

Mechanism of Toxicity: The uncharged base diffuses into the lysosome (pH 4.5), becomes

protonated, and cannot exit (ion trapping). It then complexes with

bis(monoacylglycero)phosphate (BMP), inhibiting lysosomal phospholipases and causing

phospholipid accumulation (Lamellar Bodies).

HTS Triage Logic
The following diagram illustrates the decision tree for screening this compound class:
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Figure 1: HTS Triage Workflow for Piperazine Derivatives. Graphviz diagram visualizing the

parallel assessment of efficacy and safety.

Experimental Protocols
Protocol A: Sigma-1 Receptor Binding Assay (HTRF)
Objective: Determine the binding affinity of 1-(1,4-Diethylcyclohexyl)piperazine to S1R using

a "mix-and-read" format suitable for 384-well plates.
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Principle: Competition between the test compound and a fluorescently labeled ligand (e.g., Tag-

lite® S1R red agonist) for the receptor.[1] FRET signal decreases as the test compound

displaces the tracer.

Materials:
Cell Line: HEK293 cells transiently expressing SNAP-tagged Human S1R (labeled with

Terbium cryptate donor).

Tracer: Red-fluorescent S1R specific ligand (Acceptor).

Buffer: Tag-lite Labeling Medium (Cisbio/Revvity).

Plate: 384-well low-volume white plate (Greiner Bio-One).

Step-by-Step Procedure:
Compound Preparation:

Prepare a 10 mM stock of 1-(1,4-Diethylcyclohexyl)piperazine in 100% DMSO.

Perform a 1:3 serial dilution in DMSO to generate a 10-point curve (Top conc: 100 µM).

Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO < 1%).

Plate Dispensing:

Dispense 5 µL of diluted Test Compound into the 384-well plate.

Dispense 5 µL of Fluorescent Tracer (Red Acceptor) at Kd concentration (~10 nM).

Dispense 10 µL of Tb-labeled S1R-expressing cells (frozen stocks can be used).

Controls:

Max Signal (Total Binding): Buffer + Tracer + Cells.[1]

Min Signal (Non-Specific Binding): 10 µM Haloperidol + Tracer + Cells.

Incubation:
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Seal plate and incubate for 2 hours at Room Temperature (RT) in the dark.

Detection:

Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision).

Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).

Data Analysis:

Calculate HTRF Ratio =

.

Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50 and

Ki.

Protocol B: High-Content Screening (HCS) for
Phospholipidosis
Objective: Quantify the accumulation of intracellular phospholipids induced by 1-(1,4-
Diethylcyclohexyl)piperazine.

Principle: Cells are incubated with the drug and a fluorescent phospholipid analog (HCS

LipidTOX™). If the drug causes PLD, the dye accumulates in lamellar bodies, appearing as

bright fluorescent spots.

Materials:
Cell Line: HepG2 (Liver carcinoma) or CHO-K1.

Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).

Nuclear Stain: Hoechst 33342.

Positive Control: Amiodarone (10 µM).

Negative Control: Acetaminophen (10 µM).
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Step-by-Step Procedure:
Seeding:

Seed HepG2 cells at 5,000 cells/well in a 384-well black/clear-bottom plate.

Incubate for 24 hours at 37°C/5% CO2.

Treatment:

Add 1-(1,4-Diethylcyclohexyl)piperazine (range: 1 µM – 100 µM) to the cells.

Simultaneously add LipidTOX Red reagent (1:1000 dilution) directly to the media.

Note: Co-incubation allows tracking of lipid accumulation over time.

Incubation:

Incubate for 24 or 48 hours. PLD is a slow-onset phenotype.

Fixation & Staining:

Fix cells with 4% Formaldehyde for 15 mins.

Stain nuclei with Hoechst 33342 (1 µg/mL).

Imaging:

Image using a High-Content Imager (e.g., Cellomics ArrayScan, Operetta).

Channel 1 (Blue): Nuclei (Focus plane).

Channel 2 (Red): Phospholipid accumulation (Cytoplasmic spots).

Image Analysis:

Algorithm: "Spot Detector" or "Granularity".

Primary Output: Mean Total Spot Intensity per Cell (Cytoplasm).
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Threshold: A compound is "PLD Positive" if the intensity is >2-fold over vehicle control.

Expected Results & Data Interpretation
Sigma-1 Binding Data
The table below summarizes hypothetical reference data for this scaffold class.

Compound S1R Ki (nM) S2R Ki (nM)
Selectivity
(S1/S2)

Interpretation

1-(1,4-

Diethylcyclohexyl

)piperazine

12.5 145 11.6x Potent Hit

Haloperidol (Ref) 1.5 35 23x
Reference

Antagonist

(+)-Pentazocine

(Ref)
3.0 >1000 >300x

Reference

Agonist

Negative Control >10,000 >10,000 N/A No Binding

Success Criterion: A Ki < 50 nM indicates a high-quality hit. The cyclohexyl moiety typically

drives high affinity.

Phospholipidosis (PLD) Safety Data
Low Risk: No significant increase in cytoplasmic spotting at < 30 µM.

High Risk: Distinct formation of bright red punctae (lamellar bodies) at 10 µM.

Prediction for 1-(1,4-Diethylcyclohexyl)piperazine: Due to the "Diethyl" bulk and cationic

nature, this compound is High Risk for PLD. If confirmed, medicinal chemistry optimization

should focus on lowering LogP (e.g., adding polar groups to the cyclohexyl ring) to reduce

lysosomal trapping.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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